Mequitamium Iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

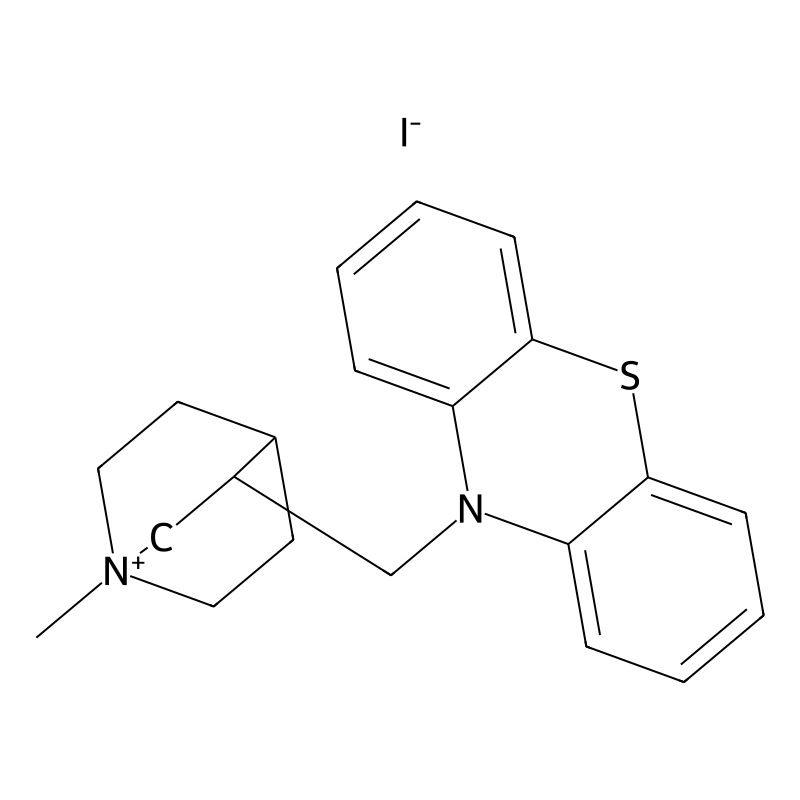

Canonical SMILES

Mequitamium iodide (also known as LG-30435) is a quaternary ammonium phenothiazine derivative synthesized via the N-methylation of mequitazine. In pharmacological and biochemical procurement, it is primarily sourced as a highly water-soluble, dual-action reference standard exhibiting measured antagonism for both histamine H1 receptors and muscarinic acetylcholine receptors. Unlike its lipophilic, non-quaternized parent compound, mequitamium iodide provides a stable, easily formulated baseline for aqueous intravenous and aerosolized delivery systems [1]. Its defined multi-target profile makes it a critical, process-friendly tool compound for respiratory, microvascular, and antiallergic drug discovery pipelines.

Research Fit

Procuring generic mequitazine or standard H1-antagonists (such as diphenhydramine or astemizole) as direct substitutes for mequitamium iodide compromises both formulation viability and experimental validity in complex respiratory models. The specific quaternization of the azoniabicyclo octane ring in mequitamium iodide fundamentally alters its physicochemical handling, enabling aqueous solubility that the parent mequitazine lacks, which directly translates to measurable in vivo efficacy where the parent compound fails[1]. Furthermore, relying on highly selective, single-target H1 antagonists fails to replicate mequitamium iodide's exact dual H1/muscarinic binding ratio, a synergistic profile that is strictly required for accurately modeling the simultaneous blockade of airway contraction and microvascular leakage [2].

Substitution Risk

Substituting mequitazine may confound endpoint interpretation in respiratory models due to CNS penetration and significantly lower antimuscarinic potency.

Using a selective H1 antagonist alters pathway-response context by removing mAChR blockade, which is critical for dual-pathway respiratory studies.

References

- [1] Subissi, A., et al. "Mechanisms of the Antiallergic Action of N-Methylmequitazine (LG 30435)." Journal of Pharmacy and Pharmacology, vol. 40, no. 10, 1988, pp. 717-721.

- [2] Renzetti, A., et al. "High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors." European Journal of Pharmacology, vol. 182, no. 3, 1990, pp. 413-420.

Aqueous Formulation Compatibility and In Vivo Efficacy via Quaternization

The procurement of mequitamium iodide over its parent base, mequitazine, is largely driven by its measurable formulation compatibility for aqueous dosing and aerosol delivery. As a quaternary ammonium iodide salt, it exhibits high aqueous solubility, enabling direct integration into intravenous and aerosolized delivery systems without the need for harsh organic co-solvents. This physicochemical difference translates directly to systemic performance: in models of passive lung anaphylaxis, mequitamium iodide achieves dose-dependent inhibition at 0.3 to 3 µmol/kg i.v., whereas the non-quaternized mequitazine remains poorly effective or completely ineffective at identical concentrations [1].

| Evidence Dimension | In vivo efficacy and aqueous formulation viability |

| Target Compound Data | Highly soluble; active at 0.3 - 3 µmol/kg i.v. |

| Comparator Or Baseline | Mequitazine (Poorly soluble base; ineffective up to 3 µmol/kg i.v.) |

| Quantified Difference | Complete efficacy divergence due to salt-enhanced bioavailability |

| Conditions | Intravenous aqueous formulation in guinea-pig anaphylaxis models |

Procuring the quaternized iodide salt eliminates formulation bottlenecks associated with lipophilic bases, ensuring reliable aqueous dosing and measurable in vivo efficacy.

Quantified Dual-Target Affinity (H1 and Muscarinic Receptors)

Mequitamium iodide is defined by its specific dual binding profile. In vitro radioligand binding assays reveal a Ki of 9 nM for histamine H1 receptors in rat brain membranes, coupled with a Ki of 12-77 nM for muscarinic acetylcholine receptors across various tissue homogenates [1]. This tight nanomolar binding range for both targets distinguishes it from standard reference materials that typically isolate only one pathway. Additionally, it maintains a deliberate selectivity window, showing significantly lower affinity (Ki = 1-10 µM) for off-target receptors such as serotonin 5-HT2 and platelet-activating factor (PAF) [1].

| Evidence Dimension | Receptor binding affinity (Ki) |

| Target Compound Data | H1 Ki = 9 nM; Muscarinic Ki = 12-77 nM |

| Comparator Or Baseline | Off-target receptors (5-HT2, PAF Ki = 1-10 µM) |

| Quantified Difference | >100-fold selectivity for H1/Muscarinic over secondary targets |

| Conditions | In vitro radioligand binding in rat brain and tissue homogenates |

Procuring this exact compound provides researchers with a precisely calibrated dual-antagonist reference standard, eliminating the need to co-administer separate H1 and muscarinic inhibitors.

Purity-Linked Reproducibility: Enantiomeric Impact on Receptor Affinity

Batch-to-batch reproducibility in pharmacological assays depends heavily on the chiral purity of the procured mequitamium iodide. Chiral resolution studies confirm that the (+)-(S)-enantiomer is 10-fold more potent as a histamine H1 antagonist than the (-)-(R)-enantiomer, even though both maintain identical antimuscarinic baseline activity [1]. If a buyer procures an undefined racemic mixture rather than a chirally characterized batch, the resulting H1-to-muscarinic inhibition ratio will fluctuate unpredictably.

| Evidence Dimension | Histamine H1 receptor antagonism potency |

| Target Compound Data | (+)-(S)-Mequitamium iodide (10x higher H1 antagonism potency) |

| Comparator Or Baseline | (-)-(R)-Mequitamium iodide (1x baseline H1 potency) |

| Quantified Difference | 10-fold increase in H1 antagonism for the (+)-(S) enantiomer |

| Conditions | In vitro receptor binding assays |

Procurement must mandate strict enantiomeric purity specifications (specifically for the (+)-(S) isomer) to ensure reproducible H1 antagonism in sensitive pharmacological screening.

Quantitative Potency Advantage Over Standard Antihistamines in Microvascular Leakage

When modeling airway microvascular leakage, mequitamium iodide demonstrates a measurable potency advantage over classical benchmark antihistamines. Intravenous administration of mequitamium iodide selectively prevents the increase in tracheobronchial vascular permeability induced by exogenous histamine or antigen challenge [1]. Quantitative assessments indicate that mequitamium iodide is more potent in this specific physiological parameter than widely used reference standards such as diphenhydramine, mequitazine, and astemizole[1].

| Evidence Dimension | Inhibition of tracheobronchial vascular permeability |

| Target Compound Data | Complete prevention of tracheobronchial vascular permeability |

| Comparator Or Baseline | Diphenhydramine, mequitazine, and astemizole (Lower comparative potency) |

| Quantified Difference | Higher quantitative potency in blocking histamine-induced airway leakage |

| Conditions | Guinea-pig model of antigen/histamine-induced microvascular leakage |

Selecting mequitamium iodide over common antihistamine benchmarks ensures a more robust and complete blockade of vascular permeability in preclinical asthma models.

Aqueous Formulation and Aerosolized Preclinical Asthma Modeling

Utilizing its high aqueous solubility as a quaternary salt to integrate directly into aerosol delivery systems for in vivo bronchoconstriction assays [1].

Dual-Pathway Respiratory Pharmacology Screening

Deploying the compound as a precise dual H1/muscarinic antagonist reference standard to simultaneously evaluate the blockade of airway contraction and microvascular leakage without co-administering multiple drugs [2].

Chiral-Dependent Receptor Mapping

Procuring specific enantiomeric batches of mequitamium iodide to systematically decouple H1 receptor antagonism from muscarinic blockade in complex tissue assays, ensuring high batch-to-batch reproducibility [3].

Application Fit Matrix

References

- [1] Subissi, A., et al. "Mechanisms of the Antiallergic Action of N-Methylmequitazine (LG 30435)." Journal of Pharmacy and Pharmacology, vol. 40, no. 10, 1988, pp. 717-721.

- [2] Renzetti, A., et al. "High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors." European Journal of Pharmacology, vol. 182, no. 3, 1990, pp. 413-420.

- [3] Di Bugno, C., et al. "Absolute configuration and biological activity of mequitamium iodide enantiomers." Chirality, vol. 6, no. 5, 1994, pp. 382-388.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Di Bugno C, Dapporto P, Giorgi R, Manzini S, Paoli P, Subissi A, Arcamone F. Absolute configuration and biological activity of mequitamium iodide enantiomers. Chirality. 1994;6(5):382-8. PubMed PMID: 8068497.

3: Abelli L, Nappi F, Subissi A, Manzini S, Giachetti A. Effect of mequitamium iodide (LG 30435) on airway microvascular leakage in the guinea-pig. Pulm Pharmacol. 1992 Jun;5(2):137-41. PubMed PMID: 1611232.

4: Renzetti AR, Barone D, Criscuoli M. High-affinity binding of mequitamium iodide (LG 30435) to muscarinic and histamine H1 receptors. Eur J Pharmacol. 1990 Jul 17;182(3):413-20. PubMed PMID: 2226618.

5: Berti F, Daffonchio L, Magni F, Omini C, Rossoni G, Subissi A. LG 30435, a new potential antiasthmatic agent. Eur Respir J. 1989 Oct;2(9):868-73. PubMed PMID: 2806514.

6: Subissi A, Del Monte M. Mechanisms of the antiallergic action of N-methylmequitazine (LG 30435). J Pharm Pharmacol. 1988 Apr;40(4):247-51. PubMed PMID: 2900303.

7: Subissi A, Criscuoli M. Effects of LG 30435 on different platelet activating factor-induced responses. Agents Actions Suppl. 1988;23:201-6. PubMed PMID: 3262990.

8: Criscuoli M, Subissi A, Daffonchio L, Omini C. LG 30435, a new bronchodilator/antiallergic agent, inhibits PAF-acether induced platelet aggregation and bronchoconstriction. Agents Actions. 1986 Nov;19(3-4):246-50. PubMed PMID: 3103400.

9: Subissi A, Criscuoli M, Renzetti AR. LG 30435 is a new bronchodilator agent with multiple sites of action. Eur J Pharmacol. 1986 Jul 15;126(1-2):81-9. PubMed PMID: 3758166.

Explore Compound Types